molecular formula C127H197N37O36 B14790383 Vgtalgslae elngynrkkg gfsfrf

Vgtalgslae elngynrkkg gfsfrf

Cat. No.: B14790383
M. Wt: 2818.1 g/mol
InChI Key: QPWYMHBRJDWMIS-UHFFFAOYSA-N
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Description

Vgtalgslae elngynrkkg gfsfrf: is a neuropeptide identified in the brain of the frog species Rana esculenta. . The peptide has been shown to play a role in various physiological processes, including the regulation of feeding behavior and energy homeostasis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Vgtalgslae elngynrkkg gfsfrf typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the full peptide sequence is assembled.

    Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process is optimized to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Vgtalgslae elngynrkkg gfsfrf can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine residues results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups .

Scientific Research Applications

Vgtalgslae elngynrkkg gfsfrf has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Vgtalgslae elngynrkkg gfsfrf involves binding to specific G-protein-coupled receptors (GPCRs) in the brain. This binding activates intracellular signaling pathways that regulate feeding behavior and energy homeostasis. The peptide’s effects are mediated through the activation of downstream effectors such as adenylate cyclase and phospholipase C, leading to changes in cellular activity and gene expression .

Comparison with Similar Compounds

Comparison: Vgtalgslae elngynrkkg gfsfrf is unique in its specific sequence and the presence of the Arg-Phe-NH2 motif, which distinguishes it from other RFamide peptides. Its role in amphibian physiology also sets it apart from similar peptides found in mammals .

Properties

Molecular Formula

C127H197N37O36

Molecular Weight

2818.1 g/mol

IUPAC Name

5-[[1-[[1-[[4-amino-1-[[2-[[1-[[4-amino-1-[[1-[[6-amino-1-[[6-amino-1-[[2-[[2-[[1-[[1-[[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-[2-[[2-[[2-[[2-[[2-[2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]acetyl]amino]-3-hydroxybutanoyl]amino]propanoylamino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoylamino]-5-oxopentanoic acid

InChI

InChI=1S/C127H197N37O36/c1-65(2)49-84(157-107(182)70(10)146-125(200)104(71(11)167)164-100(175)62-144-124(199)103(132)68(7)8)109(184)142-61-99(174)149-92(63-165)122(197)159-85(50-66(3)4)116(191)145-69(9)106(181)150-81(41-43-101(176)177)114(189)155-82(42-44-102(178)179)115(190)158-86(51-67(5)6)117(192)161-90(56-94(130)169)110(185)143-60-98(173)148-88(55-75-37-39-76(168)40-38-75)118(193)162-91(57-95(131)170)121(196)154-79(35-25-47-138-126(134)135)112(187)152-78(34-22-24-46-129)111(186)151-77(33-21-23-45-128)108(183)141-58-96(171)140-59-97(172)147-87(53-73-29-17-13-18-30-73)119(194)163-93(64-166)123(198)160-89(54-74-31-19-14-20-32-74)120(195)153-80(36-26-48-139-127(136)137)113(188)156-83(105(133)180)52-72-27-15-12-16-28-72/h12-20,27-32,37-40,65-71,77-93,103-104,165-168H,21-26,33-36,41-64,128-129,132H2,1-11H3,(H2,130,169)(H2,131,170)(H2,133,180)(H,140,171)(H,141,183)(H,142,184)(H,143,185)(H,144,199)(H,145,191)(H,146,200)(H,147,172)(H,148,173)(H,149,174)(H,150,181)(H,151,186)(H,152,187)(H,153,195)(H,154,196)(H,155,189)(H,156,188)(H,157,182)(H,158,190)(H,159,197)(H,160,198)(H,161,192)(H,162,193)(H,163,194)(H,164,175)(H,176,177)(H,178,179)(H4,134,135,138)(H4,136,137,139)

InChI Key

QPWYMHBRJDWMIS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NCC(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=CC=C4)C(=O)N)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(C(C)C)N

Origin of Product

United States

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